molecular formula C11H17BFNO2 B1400836 4-((Diethylamino)methyl)-3-fluorophenylboronic acid CAS No. 1333121-78-0

4-((Diethylamino)methyl)-3-fluorophenylboronic acid

Cat. No. B1400836
M. Wt: 225.07 g/mol
InChI Key: SCHRXPWOQATPOP-UHFFFAOYSA-N
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Description

The compound “4-((Diethylamino)methyl)-3-fluorophenylboronic acid” likely contains a boronic acid group, a fluorophenyl group, and a diethylaminomethyl group. Boronic acids are known to form stable covalent complexes with sugars, which can be useful in various biological applications . The fluorophenyl group could potentially increase the compound’s lipophilicity, improving cell membrane penetration. The diethylaminomethyl group is a common moiety in many pharmaceuticals and could potentially have various effects depending on the rest of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the boronic acid group, the fluorophenyl group, and the diethylaminomethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the boronic acid group, the fluorophenyl group, and the diethylaminomethyl group. These groups could potentially influence the compound’s overall shape, polarity, and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the boronic acid group, the fluorophenyl group, and the diethylaminomethyl group. The boronic acid group is known to undergo condensation reactions with diols, while the fluorophenyl group could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the boronic acid group, the fluorophenyl group, and the diethylaminomethyl group. For example, the compound’s solubility, melting point, and boiling point could all be influenced by these groups .

Scientific Research Applications

Organic Synthesis and Drug Development

Phenylboronic acids serve as crucial intermediates in organic synthesis, including the development of cross-coupling reactions that are foundational in creating complex organic molecules. These reactions are essential for synthesizing various pharmaceuticals, demonstrating the critical role boronic acids play in drug development. For example, a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of innovative synthetic methods involving boronic acids (Qiu et al., 2009).

Fluorescent Chemosensors

Boronic acids are instrumental in creating fluorescent chemosensors for detecting metal ions and other analytes. These chemosensors have applications in environmental monitoring, biological research, and medical diagnostics. A review highlights the significance of 4-methyl-2,6-diformylphenol-based compounds, akin to phenylboronic acids, in developing high selectivity and sensitivity chemosensors for various analytes (Roy, 2021).

Future Directions

The future research directions for this compound would likely depend on its intended use. For example, if this compound shows promise as a pharmaceutical, future research could involve further testing its efficacy and safety, potentially leading to clinical trials .

properties

IUPAC Name

[4-(diethylaminomethyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHRXPWOQATPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(CC)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194029
Record name Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Diethylamino)methyl)-3-fluorophenylboronic acid

CAS RN

1333121-78-0
Record name Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333121-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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